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(Z)-4-Nonenoic acid

Cat. No.: B14667710
M. Wt: 156.22 g/mol
InChI Key: HVCNEOVTZJYUAI-WAYWQWQTSA-N
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Description

Contextualization within Unsaturated Fatty Acid Research

Unsaturated fatty acids are fundamental components of living systems, serving as energy sources, structural elements of cell membranes, and signaling molecules. biologynotesonline.combyjus.com The biological function of an unsaturated fatty acid is exquisitely determined by its structure, including the length of its carbon chain, and the number, position, and stereochemistry (cis/Z or trans/E) of its double bonds. biologynotesonline.com

The cis configuration of the double bond in molecules like (Z)-4-Nonenoic acid introduces a bend in the hydrocarbon chain. biologynotesonline.com This kink affects how the fatty acid is incorporated into complex lipids and influences the fluidity and properties of cell membranes. biologynotesonline.com In contrast, trans isomers have a more linear structure, similar to saturated fatty acids. byjus.com

The position of the double bond is equally critical. For instance, different positional isomers of hexadecenoic acid (16:1) exhibit distinct anti-inflammatory activities. mdpi.com Similarly, the enzymatic systems that synthesize and modify fatty acids, such as desaturases, often exhibit high specificity for the position of the double bond. nih.govnih.gov For example, Δ9 fatty acyl desaturases specifically introduce a double bond between the 9th and 10th carbon atoms of a saturated fatty acid chain. nih.govnih.gov While specific desaturases for this compound are not documented, the principles of fatty acid metabolism suggest that its synthesis and degradation would be under precise enzymatic control.

The study of other nonenoic acid isomers, such as (E)-2-nonenoic acid and 3-nonenoic acid, has provided insights into their potential biological activities, including roles in lipid metabolism and cell signaling. thegoodscentscompany.com However, a direct extrapolation of these findings to this compound is not possible without dedicated empirical research, highlighting a significant gap in our understanding of C9 monounsaturated fatty acids.

Significance of Academic Inquiry into this compound

The limited body of research on this compound underscores a broader opportunity in the field of chemical biology: the exploration of understudied lipid molecules. While major fatty acids like oleic acid and linoleic acid have been extensively investigated sigmaaldrich.comcabidigitallibrary.org, the biological roles of many less abundant isomers remain largely unknown.

Academic inquiry into this compound could uncover novel biological functions. Given that other fatty acids act as signaling molecules, it is plausible that this compound or its derivatives could be involved in cellular communication pathways that are yet to be discovered. Its structural uniqueness may lead to specific interactions with proteins, such as enzymes or receptors, that regulate metabolic processes.

Furthermore, identifying the natural sources of this compound and understanding its biosynthetic and metabolic pathways would provide a more complete picture of lipid diversity and metabolism. The fact that it is used as a food additive suggests it may be present in natural food sources, although this is not extensively documented in the available literature. nih.govmdpi.com Detailed research could reveal its distribution in different organisms and tissues, offering clues to its physiological relevance. The development of synthetic routes, such as those established for other nonenoic acids , would be crucial for producing the quantities needed for in-depth biological studies.

Properties of this compound

PropertyValue
CAS Number 49580-58-7
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Synonyms cis-4-Nonenoic acid
Boiling Point 258 ºC
Flash Point 155 ºC
Density 0.944 g/cm³

(Data sourced from Shanghai Canbi Pharma Ltd. thegoodscentscompany.com)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B14667710 (Z)-4-Nonenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(Z)-non-4-enoic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5-

InChI Key

HVCNEOVTZJYUAI-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\CCC(=O)O

Canonical SMILES

CCCCC=CCCC(=O)O

Origin of Product

United States

Natural Occurrence and Distribution of Z 4 Nonenoic Acid

Presence in Biological Systems

The distribution of (Z)-4-nonenoic acid and its related compounds spans a wide range of organisms, indicating its involvement in diverse metabolic pathways.

Microbial Sources

While direct isolation of this compound from microorganisms is not extensively documented, the production of structurally similar C9 fatty acids by bacteria and fungi is known. For instance, nonanoic acid exhibits antifungal properties against a variety of fungi, including Myrothecium verrucaria and the dermatophyte Micosporum gypseum. researchgate.netnih.gov

Bacteria of the genus Pseudomonas are known to metabolize nonanoic acid. Pseudomonas citronellolis, for example, can utilize nonanoic acid to produce medium-chain-length polyhydroxyalkanoates (mcl-PHA). cdnsciencepub.com Furthermore, the bacterium Streptomyces olivaceus has been found to produce (E)-4-oxonon-2-enoic acid, a keto fatty acid derivative of nonenoic acid, which exhibits antibiotic activity. researchgate.net The biosynthesis of the antibiotic mupirocin (B1676865) by Pseudomonas fluorescens involves the assembly of a 9-hydroxynonanoic acid side chain, highlighting the capability of these bacteria to synthesize modified C9 fatty acids. kuleuven.be

The industrial production of related nonenoic acids, such as 3-nonenoic acid, can be achieved through microbial fermentation using specific strains of bacteria or yeast. ontosight.ai

Table 1: Examples of C9 Fatty Acids and Related Compounds in Microbial Sources

CompoundMicrobial SourceFindingReference(s)
Nonanoic acidGeneralExhibits antifungal activity against various fungi. researchgate.netnih.gov
(E)-4-Oxonon-2-enoic acidStreptomyces olivaceusIsolated as an antibiotically active fatty acid. researchgate.net
9-Hydroxynonanoic acidPseudomonas fluorescensA key component in the biosynthesis of the antibiotic mupirocin. kuleuven.be
mcl-PHA with 3-hydroxynonanoatePseudomonas citronellolisProduced from nonanoic acid as a substrate. cdnsciencepub.com

Plant Sources

The presence of this compound and its esters has been identified in several plant species. A significant finding is the reporting of 4-nonenoic acid, methyl ester in hops (Humulus lupulus). nih.gov While the specific isomer was not detailed, this points to the existence of the parent fatty acid in the plant.

During the processing of black tea, a related compound, (Z)-4-decenoic acid, methyl ester , has been identified, indicating that the enzymatic machinery for producing fatty acids with a double bond at the fourth position is present in tea leaves. mdpi.com

The more common saturated C9 fatty acid, nonanoic acid (pelargonic acid), is well-known to occur naturally in plants, most notably as esters in the oil of Pelargonium species. atamanchemicals.comthegoodscentscompany.com It has also been identified in the essential oil of Centaurea pichleri ssp. pichleri and as a volatile compound from green and dead plant leaves. nih.govdergipark.org.tr In plants, the lipid peroxidation product 4-hydroxy-2-nonenal (HNE) can be metabolized to 4-hydroxy-2-nonenoic acid (HNA), a structurally related unsaturated C9 acid. nih.gov

Table 2: Natural Occurrence of this compound and Related Compounds in Plants

CompoundPlant SourceFindingReference(s)
4-Nonenoic acid, methyl esterHumulus lupulus (Hops)Reported as a natural constituent. nih.gov
(Z)-4-Decenoic acid, methyl esterBlack Tea (processed)Identified as a volatile fatty acid derivative formed during processing. mdpi.com
Nonanoic acid (Pelargonic acid)Pelargonium spp. (Geraniums)Occurs as esters in the essential oil. atamanchemicals.comthegoodscentscompany.comatamanchemicals.com
Nonanoic acidCentaurea pichleri ssp. pichleriComponent of the essential oil. dergipark.org.tr
Nonanoic acidGreen and dead plant leavesReleased as a volatile compound. nih.gov
4-Hydroxy-2-nonenoic acid (HNA)General (from HNE metabolism)A metabolic product of lipid peroxidation. nih.gov

Animal and Invertebrate Metabolites

This compound and its derivatives have been identified as metabolites in various animals and invertebrates. A key finding is the identification of 4-nonenoic acid, methyl ester in the marine bivalve mollusk, Anadara uropigimelana. ekb.eg

In the realm of insects, while direct evidence for this compound is scarce, related compounds are present. For instance, nonanoic acid has been detected in the volatiles emitted by the Chagas disease vector, Triatoma infestans, during copulation. nih.gov It is also found in cockroaches. researchgate.net Furthermore, (Z)-4-tridecene, a hydrocarbon likely derived from a fatty acid precursor, acts as a repellent in green lacewings (Chrysopidae family). researchgate.net The pheromone of the khapra beetle, Trogoderma granarium, includes (Z)- and (E)-14-methyl-8-hexadecenal, indicating that the enzymatic systems for creating double bonds at various positions in fatty acid chains are present in insects.

In mammals, nonanoic acid has been identified as a metabolite in lactating Holstein dairy cattle. iastate.edu The metabolism of 4-hydroxy-2-nonenal (HNE), a marker of oxidative stress, in rats leads to the formation of various metabolites, including 4-hydroxy-2-nonenoic acid (HNA) and its conjugates, which are excreted in urine. nih.gov Nonanoic acid is also known as a metabolite in the freshwater crustacean Daphnia magna. nih.gov

Table 3: Presence of this compound and Related Compounds in Animal and Invertebrate Metabolites

CompoundAnimal/Invertebrate SourceFindingReference(s)
4-Nonenoic acid, methyl esterAnadara uropigimelana (Marine mollusk)Identified as a constituent in the extract. ekb.eg
Nonanoic acidTriatoma infestans (Insect)Component of volatiles released during copulation. nih.gov
Nonanoic acidCockroachesIdentified as a volatile compound. researchgate.net
Nonanoic acidLactating Holstein dairy cattleIdentified as a metabolite. iastate.edu
Nonanoic acidDaphnia magna (Crustacean)Identified as a metabolite. nih.gov
4-Hydroxy-2-nonenoic acid (HNA)Rats (from HNE metabolism)A urinary metabolite indicating oxidative stress. nih.gov

Ecological Context of Natural Production

The production of this compound and related C9 fatty acids is associated with various ecological functions, including defense, communication, and herbivory.

The most prominent ecological role of a C9 fatty acid is the herbicidal activity of nonanoic acid. mdpi.com Derived from plants like Pelargonium, it acts as a non-selective contact herbicide, disrupting the cell membranes of other plants. atamanchemicals.commdpi.com This suggests a role in allelopathy, where one plant inhibits the growth of another.

In the context of plant-insect interactions, nonanoic acid and its derivatives can act as antifeedants. For example, nonanoic acid is known to be an antifeedant for the large pine weevil, Hylobius abietis. researchopenworld.com Conversely, some C9 compounds can be involved in attracting insects. The volatiles from Triatoma infestans, which include nonanoic acid, may play a role in a copulation pheromone. nih.gov Methyl (Z)-8-methylnon-6-enoate is a known pheromone used in the management of certain insect pests, demonstrating the importance of specific isomers of nonenoic acid derivatives in insect communication. ontosight.ai

The antimicrobial and antifungal properties of nonanoic acid and its derivatives, such as (E)-4-oxonon-2-enoic acid from Streptomyces olivaceus, point to a defensive role in microbial communities. researchgate.netnih.govresearchgate.net These compounds can inhibit the growth of competing microorganisms, thereby securing resources for the producing organism. The presence of 4-nonenoic acid, methyl ester in the marine mollusk Anadara uropigimelana suggests it may have a defensive or signaling role in the marine environment. ekb.eg

Finally, the production of metabolites like HNA in animals is not an adaptive ecological strategy but rather a consequence of oxidative stress, an internal physiological state that can be influenced by environmental factors. nih.gov

Biosynthetic Pathways and Metabolism of Z 4 Nonenoic Acid

Enzymatic Formation Mechanisms

The enzymatic formation of (Z)-4-nonenoic acid, a nine-carbon unsaturated fatty acid, is not as extensively documented as that of its longer-chain counterparts. However, its biosynthesis can be inferred from established pathways of fatty acid synthesis and modification.

De Novo Synthesis Considerations

De novo synthesis of fatty acids is a fundamental biological process that builds fatty acids from acetyl-CoA and malonyl-CoA precursors. wikipedia.org This process is catalyzed by a multi-enzyme complex known as fatty acid synthase (FAS). csun.edu In most organisms, the primary product of FAS is palmitic acid, a 16-carbon saturated fatty acid. csun.edu The formation of shorter-chain fatty acids like nonanoic acid, the saturated backbone of nonenoic acid, would require modifications to this standard pathway.

The synthesis of odd-chain fatty acids, which have an odd number of carbon atoms, typically uses propionyl-CoA as a primer instead of acetyl-CoA. wikipedia.org However, this compound has an even number of carbons in its backbone, suggesting an acetyl-CoA primer. The production of a nine-carbon fatty acid is unusual and may involve specialized enzymatic activities or alternative pathways.

Fatty Acid Elongation and Shortening Pathways

Fatty acid chains can be elongated or shortened to produce a diverse range of fatty acids. Elongation typically occurs in the endoplasmic reticulum and mitochondria and involves the addition of two-carbon units from malonyl-CoA. libretexts.orgaocs.org Conversely, fatty acid shortening occurs through a process of limited β-oxidation.

It is conceivable that this compound could be formed through the shortening of a longer-chain unsaturated fatty acid. For example, a longer fatty acid with a cis double bond at an appropriate position could undergo rounds of β-oxidation until the nine-carbon this compound is produced. This process would require the β-oxidation machinery to recognize and process an unsaturated substrate, potentially pausing or terminating at the nine-carbon length.

Metabolic Transformations

Once formed, this compound can undergo various metabolic transformations, including oxidation and conjugation, similar to other unsaturated fatty acids.

Oxidative Metabolism of Related Nonenoic Structures

The metabolism of nonenoic acid isomers has been studied, particularly in the context of lipid peroxidation products. For example, 4-hydroxy-2-nonenal (HNE), a cytotoxic aldehyde formed from the oxidation of ω-6 polyunsaturated fatty acids, can be oxidized to 4-hydroxy-2-nonenoic acid (HNA). nih.govacs.org This oxidation is catalyzed by enzymes such as aldehyde dehydrogenase. nih.govacs.org

Further metabolism of HNA can occur through ω-oxidation, leading to the formation of 9-hydroxy-HNA. acs.org This hydroxylated metabolite can then be further oxidized to 9-carboxy-HNA by alcohol and aldehyde dehydrogenases. acs.org While these studies focus on a hydroxylated and conjugated form of nonenoic acid, they highlight the potential oxidative pathways that could also apply to this compound.

The table below summarizes the oxidative metabolites of the related compound 4-hydroxy-2-nonenal.

PrecursorMetaboliteEnzymatic Process
4-hydroxy-2-nonenal (HNE)4-hydroxy-2-nonenoic acid (HNA)Aldehyde dehydrogenase
4-hydroxy-2-nonenoic acid (HNA)9-hydroxy-HNAω-oxidation
9-hydroxy-HNA9-carboxy-HNAAlcohol and aldehyde dehydrogenases

Conjugation Reactions in Biological Systems

Unsaturated fatty acids and their metabolites can undergo conjugation reactions, which typically involve the attachment of a polar molecule to facilitate excretion. A common conjugation reaction is the formation of glutathione (B108866) (GSH) conjugates, a process often mediated by glutathione S-transferases (GSTs). nih.gov

For instance, 4-hydroxy-2-nonenal can form a conjugate with GSH. nih.gov This conjugate can then be further metabolized to a mercapturic acid (MA) conjugate. nih.gov The resulting HNA can also form a mercapturic acid conjugate (HNA-MA), which can undergo intramolecular condensation to form a lactone. nih.gov These conjugation pathways are crucial for detoxifying reactive aldehydes and facilitating their removal from the body. It is plausible that this compound could also be a substrate for similar conjugation reactions, although specific studies are lacking.

The table below outlines the conjugation products of the related compound 4-hydroxy-2-nonenal.

PrecursorConjugate
4-hydroxy-2-nonenal (HNE)HNE-glutathione (GSH)
HNE-GSHHNE-mercapturic acid (MA)
4-hydroxy-2-nonenoic acid (HNA)HNA-mercapturic acid (MA)
HNA-MAHNA-MA lactone

Precursors and Metabolic Intermediates for Nonenoic Acids

The biosynthesis of nonenoic acids and related C9 derivatives in various organisms often involves the oxidative cleavage of long-chain polyunsaturated fatty acids (PUFAs). The specific precursors and metabolic intermediates can vary depending on the organism and the enzymatic pathways involved. Key precursors include common fatty acids like linoleic acid and oleic acid.

Linoleic Acid as a Precursor:

Linoleic acid is a primary substrate for lipoxygenase (LOX) enzymes, which catalyze the introduction of a hydroperoxy group. The resulting hydroperoxide intermediates are unstable and can be further metabolized to form various C9 compounds.

Formation of 4-Hydroxy-2-nonenal (HNE) and 4-Hydroxy-2-nonenoic Acid (HNA): The oxidation of linoleic acid by 15-lipoxygenase-1 (15-LOX-1) produces 13-hydroperoxyoctadecadienoic acid (13-HPODE). nih.gov This intermediate can be catabolized to form 4-hydroxy-2-nonenal (HNE). nih.gov HNE can then be oxidized to 4-hydroxy-2-nonenoic acid (HNA) by enzymes such as aldehyde dehydrogenases. nih.gov

Formation of 9-Oxononanoic Acid: An alternative pathway involves the conversion of linoleic acid by a 9-lipoxygenase and a hydroperoxide lyase. researchgate.net This bienzymatic cascade proceeds through a hydroperoxy intermediate to yield 9-oxononanoic acid. researchgate.net

Oleic Acid as a Precursor:

Oleic acid can be converted into various C9 acids through multi-enzyme cascades, often in recombinant microorganisms. mdpi.com

Formation of Nonanoic Acid and 9-Hydroxynonanoic Acid: In engineered Escherichia coli or Saccharomyces cerevisiae, oleic acid is first hydrated to 10-hydroxystearic acid. mdpi.comillinois.edu This intermediate is then processed by a secondary alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (BVMO) to produce esters that are subsequently hydrolyzed by a lipase (B570770) to yield nonanoic acid and 9-hydroxynonanoic acid. mdpi.comillinois.edu

De Novo Biosynthesis:

In some engineered microbial systems, odd-numbered fatty acids, including nonanoic acid, can be produced de novo from simple carbon sources like glucose. illinois.edu Other pathways in microorganisms like Streptomyces species utilize primary metabolites such as acetate, propionate, and succinate, which undergo condensation reactions to build the carbon backbone of nonactic acid precursors. mdpi.com

The following tables summarize the key precursors, intermediates, and enzymes involved in the biosynthesis of various nonenoic and nonanoic acids.

Table 1: Precursors and Intermediates in Nonenoic/Nonanoic Acid Biosynthesis

Precursor Key Intermediate(s) Final C9 Product(s) Organism/System
Linoleic Acid 13-Hydroperoxyoctadecadienoic acid (13-HPODE), 4-Hydroperoxy-2-nonenal (HPNE), 4-Hydroxy-2-nonenal (HNE) 4-Hydroxy-2-nonenoic acid (HNA), 4-Oxo-2-nonenoic acid (ONA) Mammals, Plants nih.govnih.gov
Linoleic Acid Hydroperoxy intermediate 9-Oxononanoic acid In vitro (enzyme cascade) researchgate.net
Oleic Acid 10-Hydroxystearic acid (10-HSA), 9-(nonanoyloxy)-nonanoic acid Nonanoic acid, 9-Hydroxynonanoic acid Engineered S. cerevisiae & E. coli mdpi.comillinois.edu
Glucose Ricinoleic acid, 10-Hydroxystearic acid Heptanoic acid, Nonanoic acid, 9-Hydroxynonanoic acid Engineered S. cerevisiae illinois.edu

Table 2: Key Enzymes in Nonenoic/Nonanoic Acid Biosynthetic Pathways

Enzyme Abbreviation Function Pathway
Lipoxygenase LOX Catalyzes the formation of hydroperoxides from polyunsaturated fatty acids. Linoleic acid degradation nih.govresearchgate.net
Hydroperoxide Lyase HPL Cleaves hydroperoxides to form aldehydes and oxoacids. Linoleic acid degradation researchgate.net
Aldehyde Dehydrogenase ALDH Oxidizes aldehydes (e.g., HNE) to carboxylic acids (e.g., HNA). HNE metabolism nih.gov
Oleate Hydratase OhyA Hydrates the double bond of oleic acid to form 10-hydroxystearic acid. Oleic acid conversion mdpi.com
Alcohol Dehydrogenase ADH Oxidizes hydroxylated fatty acids to keto fatty acids. Oleic acid conversion illinois.edusciepublish.com
Baeyer-Villiger Monooxygenase BVMO Catalyzes the oxidative cleavage of keto acids, leading to ester formation. Oleic acid conversion mdpi.comillinois.edu

Synthetic Methodologies for Z 4 Nonenoic Acid and Analogues

Total Chemical Synthesis Approaches

Total chemical synthesis provides versatile and controllable routes to (Z)-4-nonenoic acid and its analogues. These methods are fundamental for producing structurally precise molecules, allowing for the specific placement of functional groups and control over stereochemistry.

Stereoselective Synthesis of (Z)-Isomers

Achieving the correct (Z) or cis configuration of the double bond is a critical aspect of synthesizing unsaturated fatty acids like this compound. Various methods have been developed for the stereoselective synthesis of (Z)-alkenes. A common strategy involves the semireduction of alkynes. organic-chemistry.org For instance, the use of specific catalysts in the hydrogenation of internal alkynes can selectively yield Z-alkenes. organic-chemistry.org Another approach involves the Wittig reaction, where the choice of phosphonium (B103445) ylide and reaction conditions can influence the stereochemical outcome, often favoring the Z-isomer.

A notable method for preparing stereochemically pure (Z)-alkenoic acids involves the oxidative cleavage of endo-alkyl-substituted bicyclo[n.1.0]alkan-1-ols using (diacetoxy-λ³-iodanyl)benzene, which yields the corresponding methyl (Z)-alkenoates exclusively. researchgate.net This stereospecific reaction's purity is primarily determined by the efficiency of chromatographic separation of the initial bicycloalkanol isomers. researchgate.net Additionally, cobalt-catalyzed stereodivergent transfer hydrogenation of alkynes offers a pathway to either Z- or E-alkenes by carefully designing the catalyst. organic-chemistry.org

A synthesis route for 8-methyl-cis-6-nonenoic acid involves reacting 6-carboxyhexyl-triphenylphosphonium bromide with isobutyraldehyde (B47883) in the presence of a base like sodium hydride. google.com This method exemplifies a pathway to a specific cis isomer of a nonenoic acid analogue. google.com

Ring-Opening Reactions in Alkenoic Acid Synthesis

Ring-opening reactions of cyclic precursors offer a powerful and regioselective method for synthesizing (Z)-alkenoic acids. A particularly effective strategy involves the reaction of (Z)-4-hexenolide with diorganocuprates. This reaction proceeds in a regioselective manner to produce (Z)-4-alkenoic acids in high yields. oup.comoup.com The (Z)-4-hexenolide precursor, which contains an allylic ester structure with the desired Z-configuration, can be readily prepared. oup.com The reaction involves adding the lactone to a solution of a diorganocuprate, formed from copper(I) iodide and an alkyllithium or Grignard reagent, resulting in an SN2-type product. oup.com

This methodology has been successfully applied to synthesize various (Z)-4-alkenoic acids, as demonstrated in the table below. oup.com

Diorganocopper ReagentProductYield (%)
Lithium dimethylcuprate(Z)-4-Heptenoic acid95
Lithium di-n-butylcuprateThis compound94
Lithium di-n-hexylcuprate(Z)-4-Undecenoic acid92
Lithium divinylcuprate(Z)-4,8-Nonadienoic acid89

This table showcases the yields of various (Z)-4-alkenoic acids synthesized via the ring-opening of (Z)-4-hexenolide with different organocuprate reagents. oup.com

The utility of this reaction has been further highlighted by its application in the convenient, short-step synthesis of cis-jasmone. oup.comoup.com

Multi-step Synthetic Sequences for Functionalized Nonenoic Acids

The synthesis of more complex or functionalized nonenoic acids often requires multi-step reaction sequences. savemyexams.com These sequences allow for the introduction of additional functional groups, such as hydroxyl or oxo groups, at specific positions along the carbon chain. Designing these pathways involves a retrospective approach, starting from the target molecule and working backward to identify suitable precursors and reactions. savemyexams.comlibretexts.org

For example, the synthesis of resin glycosides, complex natural products, has incorporated a 4-oxo-8-nonenoic acid segment. frontiersin.org In one such synthesis, the diene precursor was treated with a ruthenium alkylidene catalyst for ring-closing metathesis (RCM) macrolactonization, followed by hydrogenation to yield the macrolactone containing the nonenoic acid moiety. frontiersin.org Another synthesis toward the natural product ipomoeassin F also involved the esterification of a sugar molecule with 4-oxo-8-nonenoic acid as a key step. frontiersin.org

The synthesis of functionalized derivatives like 9-hydroxy-(Z)-4-nonenoic acid also necessitates multi-step approaches. lookchem.com Similarly, the preparation of 8-methyl-trans-6-nonenoic acid, an important precursor for capsaicin (B1668287) analogues, has been achieved through a sequence involving the formation of a phosphonium salt from 6-bromocaproic acid, a subsequent reaction with isobutyraldehyde to create the cis-isomer, and finally, isomerization to the desired trans-isomer using nitrous acid. google.com

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. mdpi.comnih.gov This approach is particularly valuable for producing enantiomerically pure compounds. mdpi.com

Lipases are frequently employed enzymes in these strategies. For instance, Novozym 435, an immobilized Candida antarctica lipase (B570770) B, has been shown to be highly efficient for synthesizing derivatives of (Z)-8-methylnon-6-enoic acid. In one study, this lipase catalyzed the esterification of the methyl ester of 8-methylnon-6-enoic acid with vanillyl alcohol, achieving a high yield. The process often includes molecular sieves to remove byproducts like methanol, which shifts the reaction equilibrium towards the product.

Another chemoenzymatic strategy involves the production of 9-oxononanoic acid from linoleic acid. This process uses a two-step enzymatic cascade catalyzed by a 9S-lipoxygenase from Solanum tuberosum and a 9/13-hydroperoxide lyase from Cucumis melo. researchgate.net Such multi-enzyme, one-pot reactions represent a growing field in the sustainable production of valuable chemical precursors. researchgate.net The integration of biocatalysis with traditional chemistry allows for the development of scalable and greener alternatives to purely chemical synthetic routes. mdpi.com

Biotechnological and Microbial Production Methods

The production of fatty acids and their derivatives through microbial fermentation is an attractive alternative to chemical synthesis, offering a potentially sustainable and renewable route. frontiersin.orgontosight.ai

Engineered Microorganisms for Fatty Acid Production

Metabolic engineering of microorganisms has enabled the production of a wide range of valuable chemicals derived from fatty acids. frontiersin.org Model organisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are the most commonly engineered microbes for this purpose due to the extensive knowledge of their genetics and metabolism. frontiersin.orgfrontiersin.orgmdpi.com

The core principle involves engineering the microbe's natural fatty acid metabolic pathways. frontiersin.org This can include the introduction of heterologous enzymes like elongases and desaturases to create novel pathways for producing specific polyunsaturated fatty acids (PUFAs). google.com By overexpressing certain genes and deleting others, the metabolic flux can be redirected towards the synthesis of a desired fatty acid. For example, engineered E. coli has been shown to produce free fatty acids at a titer of up to 21.5 g/L, while engineered S. cerevisiae has achieved extracellular free fatty acid production of 33.4 g/L. frontiersin.org

Oleaginous microorganisms, which naturally accumulate lipids to over 20% of their dry cell mass, are also promising candidates. frontiersin.org The yeast Yarrowia lipolytica, a natural oleaginous yeast, is particularly well-suited for fatty acid production and has been engineered to accumulate various nutritional fatty acids. researchgate.net While specific production of this compound is not widely reported, the existing platforms and genetic engineering tools could be adapted to produce this specific medium-chain unsaturated fatty acid by selecting and expressing the appropriate desaturase and controlling the chain length through the fatty acid synthase complex. google.comresearchgate.net

OrganismKey Engineering StrategyProduct ClassReference
Escherichia coliOverexpression of heterologous genesFree Fatty Acids frontiersin.org
Saccharomyces cerevisiaeDesign and engineering of metabolic pathwaysExtracellular Free Fatty Acids frontiersin.org
Yarrowia lipolyticaMetabolic engineering of oleaginous platformNutritional Fatty Acids, PUFAs researchgate.net
Rhodococcus opacusDeletion of acyl-coenzyme synthetases, overexpression of lipasesFree Fatty Acids mdpi.com
Synechococcus sp.Overexpression of desaturases (desA, desB)Omega-3 Fatty Acids frontiersin.org

This table provides examples of microorganisms engineered for the production of various fatty acids and related compounds.

Biotransformation of Precursor Molecules

Currently, there is a lack of specific, detailed research findings in publicly accessible scientific literature regarding the direct synthesis of this compound through the biotransformation of precursor molecules. While the broader field of biocatalysis for fatty acid modification is well-established, specific enzymatic or microbial processes that yield this compound have not been prominently reported.

The existing body of research on the biotransformation of fatty acids primarily focuses on the conversion of common C18 unsaturated fatty acids, such as oleic acid and linoleic acid, into various other valuable compounds. These transformations often involve multiple enzymatic steps to produce derivatives like hydroxy fatty acids, dicarboxylic acids, and other isomers of nonenoic acid.

For instance, studies have detailed the microbial conversion of linoleic acid into non-3(Z)-enoic acid. d-nb.info Similarly, the biotransformation of oleic acid can yield 9-hydroxynonanoic acid and subsequently azelaic acid (1,9-nonanedioic acid). acs.orgresearchgate.netsciepublish.com These processes typically employ whole-cell biocatalysts or isolated enzymes, including lipases, hydratases, and oxidases, to achieve the desired chemical modifications.

The synthesis of specific isomers of unsaturated fatty acids often relies on the action of isomerases, which can shift the position of double bonds within the carbon chain. researchgate.netsci-hub.seresearchgate.net However, an isomerase with the specific activity to produce the (Z)-4 double bond in a nonenoic acid backbone from a suitable precursor has not been characterized in the available literature.

While research has explored the production of other nonenoic acid isomers, such as (E)-2-nonenoic acid, through various biocatalytic methods, the pathways for obtaining the (Z)-4 isomer remain elusive. nih.govmdpi.comontosight.ai The biotransformation of nonanoic acid itself has been investigated, but these studies have largely centered on its conversion to dicarboxylic acids or other saturated derivatives rather than introducing unsaturation at the C4 position. acs.org

Given the current state of published research, a detailed account of the biotransformation methodologies specifically for the production of this compound from precursor molecules cannot be provided. Further research and discovery in the field of biocatalysis are needed to identify and characterize the enzymes and microbial pathways capable of this specific synthesis.

Advanced Analytical Techniques for Z 4 Nonenoic Acid Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like (Z)-4-Nonenoic acid, providing detailed information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the comprehensive characterization of this compound. core.ac.uk

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts and coupling constants of the protons provide a wealth of structural information. mdpi.com For this compound, the olefinic protons (H-4 and H-5) are of particular interest, typically appearing in the region of 5.2-5.5 ppm. nih.gov The cis ('Z') configuration of the double bond influences their exact chemical shifts and the coupling constant between them. The protons on the carbons adjacent to the double bond (allylic protons at C-3 and C-6) also show characteristic signals. nih.gov The terminal methyl protons (H-9) typically resonate upfield, around 0.9 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. oregonstate.edu The carboxyl carbon (C-1) is the most downfield signal, generally found in the 170-185 ppm region. libretexts.org The olefinic carbons (C-4 and C-5) resonate in the 120-140 ppm range. libretexts.org The chemical shifts of the aliphatic carbons (C-2, C-3, C-6, C-7, C-8, and C-9) provide further confirmation of the structure. bmrb.io

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular structure. A COSY spectrum shows correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network. core.ac.uk An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing unambiguous C-H assignments. core.ac.uk For complex structures, HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) C-H correlations. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm the 'Z' geometry of the double bond through space interactions of the olefinic protons. researchgate.net

Interactive Data Table: Typical NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Coupling Constants
H-2, H-2'~2.35~34.1Triplet
H-3, H-3'~2.05~24.7Multiplet
H-4, H-5~5.35~129.0, ~130.0Multiplet
H-6, H-6'~2.02~27.2Multiplet
H-7, H-7'~1.30~31.8Multiplet
H-8, H-8'~1.30~22.6Multiplet
H-9~0.88~14.1Triplet
C-1-~180.0-

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a generalized representation based on typical values for similar fatty acids. bmrb.iocarlroth.comwashington.edu

Mass Spectrometry (MS, HRMS, MSn)

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound will produce a molecular ion (M⁺) peak corresponding to its molecular weight. chemguide.co.uk However, the molecular ion of aliphatic carboxylic acids can sometimes be weak or absent. The fragmentation pattern provides structural clues. Common fragmentations include the loss of a water molecule (M-18) and the loss of the carboxyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule. cam.ac.uk This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MSn): In MSn (or MS/MS), a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. researchgate.net This technique is particularly useful for elucidating the position of the double bond in unsaturated fatty acids. The fragmentation patterns can be diagnostic for the location of the C=C bond.

Interactive Data Table: Key Mass Spectrometry Data for this compound

TechniqueInformation ProvidedTypical Findings for this compound
MS (EI)Molecular weight and fragmentation patternMolecular ion (M⁺) at m/z 156. Fragmentation can be complex.
HRMSPrecise mass and elemental formulaAllows for unambiguous confirmation of the C₉H₁₆O₂ formula.
MSnStructural elucidation through fragmentation of selected ionsFragmentation patterns can help locate the double bond at the C-4 position.

Chromatographic Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from complex samples and for its quantification.

Gas Chromatography (GC-FID, GC-MS, GC-O)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For GC analysis, carboxylic acids like this compound are often derivatized, for example, to their methyl esters (FAMEs), to increase their volatility. ijrpc.com

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying the components of a mixture. The compound is separated on a capillary column and detected by a flame ionization detector, which generates a signal proportional to the amount of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS provides both separation and identification. nih.gov As the separated compounds elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for positive identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. researchgate.net

Gas Chromatography-Olfactometry (GC-O): GC-O is a specialized technique used to identify odor-active compounds in a sample. tugraz.at As compounds elute from the GC column, the effluent is split between a detector (like FID or MS) and a sniffing port, where a trained analyst can assess the odor of each compound. This technique can be used to determine the sensory contribution of this compound in complex aroma profiles, where it has been described with odors such as milky or fatty. mdpi.comcabidigitallibrary.org

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another key separation technique, particularly useful for non-volatile or thermally labile compounds. hplc.eu this compound can be analyzed directly by HPLC without derivatization. sielc.com

Reversed-phase HPLC is a common mode for fatty acid analysis. sielc.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid). sielc.com Detection can be achieved using various detectors, including UV detectors (at low wavelengths) or more universal detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS). HPLC is also particularly adept at separating isomers, including the cis and trans isomers of unsaturated fatty acids. hplc.eu

Determination of Isomeric Purity and Stereochemical Configuration

The characterization of this compound necessitates precise analytical methods to confirm its structural integrity, particularly the configuration of the double bond and the absence of positional isomers. The presence of the (E)-isomer or other nonenoic acid variants can significantly alter the compound's physical properties and biological activity. Therefore, advanced analytical techniques are employed to ensure isomeric purity and correctly identify the stereochemical configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy, chromatography, and mass spectrometry are the principal techniques for this purpose. These methods, often used in combination, provide a comprehensive analysis of the sample's composition, confirming the identity of this compound and quantifying any isomeric impurities.

Chromatographic Separation of Isomers

Chromatographic techniques are fundamental for separating isomers of nonenoic acid. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used, often coupled with mass spectrometry for definitive identification. nih.gov The choice of method depends on the volatility and polarity of the compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile fatty acids or their methyl esters (FAMEs), GC is an effective separation tool. nih.gov The separation of isomers is based on differences in their boiling points and interactions with the stationary phase of the GC column. The retention indices from GC analysis serve as a key parameter for identification when compared against standards. FAMEs are ideal for GC analysis due to their chemical inactivity and volatility, which results in excellent peak shapes and separations. shimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating non-volatile or thermally labile fatty acids. For compounds with chiral centers, specialized chiral stationary phases (CSPs) can be used for direct enantiomeric separation. nih.govnih.gov An indirect method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard reversed-phase column. nih.govnih.gov While this compound itself is not chiral, this technique is critical for substituted derivatives like trans-4-hydroxy-2-nonenoic acid (HNEA), demonstrating the capability of HPLC to resolve complex stereoisomers. nih.gov

Table 1: Chromatographic Methods for Isomer Separation
TechniquePrincipleApplication to Nonenoic AcidReference
GC-MSSeparation based on volatility and polarity, followed by mass-based identification.Analysis of fatty acid methyl esters (FAMEs) to separate positional and geometric isomers. nih.govnih.govshimadzu.com
HPLC with Chiral Stationary Phase (CSP)Direct separation of enantiomers based on differential interaction with a chiral column material.Applicable for direct separation of chiral derivatives of nonenoic acid. nih.govnih.govchiralpedia.com
HPLC with Chiral DerivatizationIndirect separation where enantiomers are converted into diastereomers with a chiral reagent, followed by separation on an achiral column.Used for determining the enantiomeric ratio in chiral nonenoic acid metabolites. nih.govnih.gov

Spectroscopic Confirmation (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, and it is indispensable for distinguishing between (Z) and (E) isomers of nonenoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

The key diagnostic feature in ¹H NMR for differentiating the geometric isomers is the coupling constant (J-value) between the vinylic protons (the hydrogens on the C=C double bond).

For the (Z)-isomer (cis) , the coupling constant is typically smaller, in the range of 10-12 Hz.

For the (E)-isomer (trans) , the coupling constant is larger, usually between 14-16 Hz.

The chemical shifts of the carbons in the double bond in ¹³C NMR spectra also differ between the (Z) and (E) isomers, providing further confirmation of the stereochemistry. acs.org

Table 2: Diagnostic ¹H NMR Parameters for Differentiating (Z) and (E) Isomers
Parameter(Z)-Isomer (cis)(E)-Isomer (trans)SignificanceReference
Vinylic Proton Coupling Constant (J)~10-12 Hz~14-16 HzThe magnitude of the J-coupling constant is a definitive indicator of the double bond geometry.
Chemical Shift (δ) of Vinylic ProtonsCharacteristic shifts that differ from the E-isomer due to varying shielding effects.Signals for vinylic protons typically appear at different chemical shifts compared to the Z-isomer.Provides complementary information for structural confirmation. researchgate.netyoutube.com

Mass Spectrometry for Isomer Identification

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers high sensitivity and specificity for the identification and quantification of unsaturated fatty acid isomers. nih.govacs.org These methods are especially useful for differentiating positional isomers, which can be challenging with other techniques.

Several MS-based approaches are employed:

Collision-Induced Dissociation (CID): In this method, the precursor ion of the fatty acid is fragmented by collision with an inert gas. The resulting fragmentation pattern is often unique to the isomer, allowing for differentiation. nih.govacs.org For example, the location of the double bond influences how the molecule breaks apart.

Derivatization followed by MS/MS: To unambiguously determine the double bond position, the fatty acid can be chemically modified prior to analysis. Epoxidation is a common strategy where the C=C double bond is converted into an epoxide ring. acs.orgnih.gov When the derivatized molecule is fragmented in the mass spectrometer, it produces diagnostic ions that pinpoint the original location of the double bond. acs.org

Covalent Adduct Chemical Ionization (CACI): This is an advanced technique where the fatty acid methyl ester reacts with a reagent gas in the ion source to form a covalent adduct. The subsequent fragmentation of this adduct in an MS/MS experiment yields unique diagnostic ions that clearly indicate the double bond's position without the need for reference standards. shimadzu.com

Table 3: Advanced Mass Spectrometry Techniques for Isomer Analysis
TechniqueMethodologyApplicationReference
Tandem MS (MS/MS) with CIDAnalysis of fragmentation patterns of the deprotonated molecular ion [M-H]⁻.Differentiates isomers based on distinct fragment ion profiles versus collision energy. nih.govacs.org
Epoxidation-MS/MSChemical derivatization of the double bond to an epoxide, followed by CID.Provides abundant diagnostic fragment ions that clearly indicate the C=C bond location. acs.orgnih.gov
CACI-MS/MSFormation of a covalent adduct with the FAME, followed by fragmentation.Generates unique diagnostic ions for both alpha (α) and omega (ω) fragments, allowing for definitive structural characterization of positional isomers. shimadzu.com

Biological and Ecological Functions of Z 4 Nonenoic Acid

Role as Chemical Signals and Semiochemicals

Fatty acid derivatives, including nonenoate esters, are a diverse class of semiochemicals that mediate critical behaviors like mating, aggregation, and host location.

While many insect pheromones are terpenes, esters of methyl-branched medium-chain fatty acids represent an important, albeit less common, structural class. nih.govresearchgate.net The sex pheromone of the azalea mealybug, Crisicoccus azaleae, for instance, is comprised of esters derived from a nonenoic acid structure. nih.govresearchgate.net Research has identified its primary components as ethyl (E)-7-methyl-4-nonenoate and isopropyl (E)-7-methyl-4-nonenoate. nih.govresearchgate.netresearchgate.net Field-trap bioassays have confirmed that the (S)-enantiomers of these compounds are more attractive to male mealybugs. nih.gov

Another example from a different insect order is the Mediterranean fruit fly, Ceratitis capitata, which utilizes methyl (E)-6-nonenoate as one of the components of its sex pheromone. scielo.br These examples underscore the role of nonenoate structures as specific chemical signals essential for reproduction in certain insect species.

Table 1: Examples of Nonenoate Esters with Pheromonal Activity
Compound NameInsect SpeciesPheromone TypeReference
Ethyl (S)-(E)-7-methyl-4-nonenoateAzalea mealybug (Crisicoccus azaleae)Sex Pheromone nih.govresearchgate.net
Isopropyl (S)-(E)-7-methyl-4-nonenoateAzalea mealybug (Crisicoccus azaleae)Sex Pheromone nih.govresearchgate.net
Methyl (E)-6-nonenoateMediterranean fruit fly (Ceratitis capitata)Sex Pheromone scielo.br

Semiochemicals often have effects that cross species boundaries, where they are known as allelochemicals. A chemical that is a pheromone for one species can act as a kairomone for another, benefiting the receiver. A prime example is the sex pheromone of the azalea mealybug, which also attracts parasitic Anagyrus wasps. nih.govresearchgate.net This kairomonal activity allows the parasitoid to locate its host, the mealybug, for reproduction. nih.govresearchgate.net The parasitoid benefits from eavesdropping on the mealybug's chemical communication channel. researchgate.netpagepressjournals.org

In other instances, nonenoic acids and their derivatives act as kairomones for host selection. Bacteria-produced nonanoic acid is a key component of a blend that stimulates oviposition in the yellow fever mosquito, Aedes aegypti. scielo.brpnas.org This indicates that gravid female mosquitoes use this chemical cue, originating from microorganisms in potential breeding sites, to identify suitable locations to lay their eggs. scielo.brpnas.org Similarly, nonanoic acid has been found to elicit an attractive response in black flies of the Simulium damnosum complex, which are vectors for onchocerciasis. nih.gov In vertebrates, the cloacal gland secretion of the tuatara (Sphenodon punctatus) contains a complex mixture of fatty acids, including (Z)-dec-4-enoic acid, which are involved in their chemical communication. researchgate.net

Pheromonal Activity of Nonenoate Esters and Related Compounds

Interactions in Biological Systems

Beyond acting as standalone signals, nonenoic acids are involved in complex interactions between different organisms, shaping relationships between plants and insects, microbes and their hosts, and various aquatic species.

Plants and insects are engaged in a constant co-evolutionary "arms race," with chemical signaling at its core. scielo.brresearchgate.net Plants release a wide array of volatile organic compounds (VOCs) to defend against herbivores, either directly by repelling them or indirectly by attracting the herbivores' natural enemies. scielo.brpsu.edu Fatty acid derivatives are a significant class of these VOCs. psu.edu

For example, (Z)-non-3-en-1-ol, a derivative of nonenoic acid, is a host plant volatile that is attractive to several species of fruit flies in the genus Anastrepha. mdpi.com This suggests that the flies use this compound as a cue to locate host plants for feeding and oviposition. mdpi.com Conversely, other nonenoic acid derivatives can act as repellents. unl.edu The complex blend of volatiles emitted by a plant, which can change in response to herbivore damage, dictates the behavioral response of an insect. scielo.brnih.gov

Nonenoic acids play a critical role in mediating interactions between microbes and their hosts. mdpi.comchemsrc.com One of the most well-studied examples is their function within the Diffusible Signal Factor (DSF) family of quorum-sensing molecules. frontiersin.orgnih.gov These are cis-2-unsaturated fatty acids that allow bacteria to communicate and regulate gene expression in a cell-density-dependent manner, often controlling virulence. frontiersin.orgasm.org

The plant pathogen Xylella fastidiosa produces a variety of 2-enoic acids, and its response to these signals is crucial for switching between its plant hosts and insect vectors. nih.gov While longer-chain acids are the primary signals, research has shown that related compounds like cis-2-nonenoic acid can be toxic to X. fastidiosa at certain concentrations. nih.gov Furthermore, the degradation of DSF signals by other bacteria, such as Burkholderia sp., can produce metabolites like trans-2-nonenoic acid. frontiersin.orgresearchgate.net In host-pathogen interactions, nonanoic acid has been shown to enhance the intestinal epithelial immunological barrier by increasing the secretion of host defense peptides. chemsrc.commedchemexpress.com

Table 2: Role of Nonenoic Acids and Related Compounds in Microbial Interactions
CompoundInteracting OrganismsFunction/EffectReference
cis-2-Nonenoic acidXylella fastidiosa (bacterium)Part of the DSF signal family; can be toxic at certain concentrations. nih.gov
trans-2-Nonenoic acidBurkholderia sp. (bacterium)Degradation product of Diffusible Signal Factor (DSF). frontiersin.orgresearchgate.net
Nonanoic acidPorcine host and intestinal microbiotaEnhances antibacterial activity and secretion of host defense peptides. chemsrc.commedchemexpress.com
8-Nonenoic acidKocuria flava (bacterium) and Saprolegnia parasitica (oomycete)Inhibits the growth of the aquaculture pathogen S. parasitica. mdpi.comresearchgate.netnih.gov

The chemical ecology of aquatic environments is heavily influenced by dissolved and volatile organic compounds, including nonenoic acids. These molecules mediate interactions crucial for survival, reproduction, and defense.

A significant finding is the production of 8-nonenoic acid by Kocuria flava, a bacterial endophyte living within the marine macroalga Bryopsis plumosa. mdpi.comresearchgate.netnih.gov This volatile compound exhibits strong inhibitory and lethal activity against Saprolegnia parasitica, an oomycete pathogen that causes significant disease in aquaculture, affecting a wide range of fish and their eggs. mdpi.comocean4biotech.eu This interaction represents a form of symbiosis, where the bacterium protects its host alga from pathogens, and the compound it produces has potential as a biocontrol agent. mdpi.com

In freshwater ecosystems, nonanoic acid has been identified as a metabolite of the water flea Daphnia magna. nih.gov It has also been shown to have antialgal effects, inhibiting the growth of cyanobacteria like Microcystis aeruginosa, which is responsible for harmful algal blooms. repec.org Furthermore, as mentioned previously, nonanoic acid produced by bacteria in water is a powerful oviposition stimulant for Aedes aegypti mosquitoes, demonstrating its role in bridging microbial and insect life cycles within an aquatic context. scielo.brpnas.orgd-nb.info

Compound Index

Compound Name
(Z)-4-Nonenoic acid
8-Nonenoic acid
cis-2-Nonenoic acid
Ethyl (E)-7-methyl-4-nonenoate
Isopropyl (E)-7-methyl-4-nonenoate
Methyl (E)-6-nonenoate
Nonanoic acid
trans-2-Nonenoic acid
(Z)-dec-4-enoic acid
(Z)-non-3-en-1-ol

Microbial-Host Interactions

Bioactivity Studies

While direct studies on this compound are scarce, research on related nine-carbon fatty acids demonstrates a range of biological activities. These activities are often attributed to the ability of medium-chain fatty acids to interact with and disrupt the cell membranes of various organisms.

Studies on derivatives of methyl-branched n-nonanoic acid have shown varied antimicrobial activity against a panel of bacteria, including Gram-positive and Gram-negative species. researchgate.netmu.edu.trresearchgate.net For instance, certain derivatives showed notable inhibitory effects against Sarcina lutea and activity against Streptomyces. researchgate.netmu.edu.tr

The antimicrobial action of unsaturated fatty acids, in general, is thought to be mediated by the inhibition of bacterial fatty acid synthesis, a critical pathway for bacterial survival.

Table 1: Antimicrobial Activity of Nonanoic Acid and Its Derivatives

Compound/Extract Target Microorganism Observed Effect Reference
Nonanoic Acid Foodborne pathogens (Listeria, Salmonella, E. coli O157) Antibacterial action google.com
Nonanoic Acid General bacteria Reduces bacterial translocation, enhances antibacterial activity medchemexpress.commedchemexpress.com
Methyl-branched nonanoic acid derivatives Bacillus subtilis, Mycobacterium smegmatis, Sarcina lutea Varied antimicrobial activity against Gram-positive bacteria researchgate.net
Methyl-branched nonanoic acid derivatives Escherichia coli, Salmonella typhimurium Varied antimicrobial activity against Gram-negative bacteria researchgate.net
Methyl-branched nonanoic acid derivatives Streptomyces nojiriensis Inhibitory activity researchgate.net

Direct research into the antifungal properties of this compound is not prominent in the available literature. However, other isomers and the saturated form, nonanoic acid, have been extensively studied for their fungicidal capabilities.

Nonanoic acid has been identified as a potent antifungal agent, capable of inhibiting spore germination and mycelial growth of pathogenic fungi. atamanchemicals.commdpi.comresearchgate.net It has been isolated from the root of Hibiscus syriacus Ggoma, a plant used in traditional medicine for treating fungal diseases like athlete's foot. nih.govkoreamed.org The isolated nonanoic acid showed potent activity against Trichophyton mentagrophytes. nih.govkoreamed.org Furthermore, nonanoic acid produced by the fungus Trichoderma harzianum was found to inhibit the spore germination and mycelial growth of cacao pathogens Crinipellis perniciosa and Moniliophthora roreri. mdpi.comresearchgate.net

Studies on Candida species have also highlighted the efficacy of nonanoic acid. It has been shown to inhibit the growth of several Candida species, including C. albicans, C. auris, C. tropicalis, and C. glabrata. nih.govacs.orgnih.gov Nonanoic acid can inhibit biofilm formation by C. albicans at concentrations significantly lower than its minimum inhibitory concentration (MIC), suggesting it interferes with fungal development processes like the transition from yeast to hyphal form. nih.govnih.gov The compound has also been identified in the volatile secretome of Candida glabrata. mdpi.com

Another isomer, 8-nonenoic acid, produced by the marine bacterial endophyte Kocuria flava, has demonstrated strong growth inhibition against the aquaculture pathogen Saprolegnia parasitica. researchgate.netmdpi.com

Table 2: Antifungal Activity of Nonanoic Acid and its Isomers

Compound Target Fungus/Oomycete Observed Effect Reference
Nonanoic Acid Trichophyton mentagrophytes Potent antifungal activity nih.govkoreamed.org
Nonanoic Acid Crinipellis perniciosa, Moniliophthora roreri Inhibition of spore germination and mycelial growth mdpi.comresearchgate.net
Nonanoic Acid Candida albicans Inhibition of biofilm formation and hyphal growth nih.govnih.gov
Nonanoic Acid Candida auris, C. tropicalis, C. glabrata Significant growth inhibition acs.org
Nonanoic Acid Candida utilis Remarkable inhibitory effects researchgate.net
8-Nonenoic Acid Saprolegnia parasitica Strong growth inhibition researchgate.netmdpi.com

There is no specific information available concerning the antifeedant activity of this compound. However, nonanoic acid has been well-documented as an effective antifeedant, particularly against the large pine weevil, Hylobius abietis, a major pest in forestry. slu.senih.govresearchgate.netdiva-portal.org

Nonanoic acid was identified as the active antifeedant compound in the bark extract of the linden tree (Tilia cordata), a non-host plant for the pine weevil. slu.senih.govdiva-portal.org Laboratory and field studies have confirmed its strong deterrent effect on the feeding behavior of H. abietis adults. slu.seresearchgate.net Research into the structure-activity relationship of various alkanoic acids revealed that straight-chain acids with chain lengths from C6 to C11 were active, with nonanoic acid (C9) being one of the most potent. researchgate.net

The role of nonanoic acid as an antifeedant is a clear example of a chemical defense mechanism in plants to deter herbivory. atamanchemicals.com

Table 3: Antifeedant Activity of Nonanoic Acid

Compound Target Insect Source/Context Observed Effect Reference
Nonanoic Acid Large Pine Weevil (Hylobius abietis) Identified in linden (Tilia cordata) bark extract Strong antifeedant activity slu.senih.govdiva-portal.org
Nonanoic Acid Large Pine Weevil (Hylobius abietis) Laboratory and field tests Potent feeding deterrent researchgate.net

Derivatives and Analogues of Z 4 Nonenoic Acid in Academic Research

Synthetic Exploration of Functionalized Nonenoic Acid Derivatives

The synthesis of derivatives based on the nonenoic acid scaffold is a subject of significant academic interest, driven by the need for molecular tools and potential therapeutic agents. A key synthetic strategy involves the ring-opening of lactones. For instance, a general method for producing (Z)-4-alkenoic acids utilizes the ring-opening reaction of (Z)-4-hexenolide with organocopper reagents, providing a pathway to various substituted nonenoic acids. oup.com

In the context of complex natural product synthesis, segments derived from nonenoic acid are crucial building blocks. For example, the synthesis of ipomoeassin B, a resin glycoside, involves the attachment of a 4-oxo-8-nonenoic acid ester segment to a disaccharide core. frontiersin.org This is followed by a ring-closing metathesis (RCM) reaction to form the final macrolactone structure. frontiersin.org Similarly, the synthesis of other resin glycosides like batatoside L and merremoside D has incorporated related long-chain fatty acid components. frontiersin.org

The versatility of the nonenoic acid structure is also demonstrated in the synthesis of hydroxycarboxylic acids. While not starting from (Z)-4-nonenoic acid, methods have been developed to synthesize a series of nonanoic acids hydroxylated at various positions (ω-1, ω-2, ω-3) to serve as standards for studying enzymatic and microbiological oxidation processes. researchgate.net Other research has focused on the esterification of nonanoic acid using solid acid catalysts like Amberlyst 15 to produce various esters, a fundamental transformation for creating functionalized derivatives. acs.org

Furthermore, nonanoic acid itself, also known as pelargonic acid, serves as a precursor for creating novel ionic liquids. By reacting it with quaternary ammonium (B1175870) compounds, researchers have synthesized ammonium nonanoates with unique properties for potential use in crop protection. eurjchem.com

Table 1: Synthetic Methods for Nonenoic Acid Derivatives
Derivative TypeSynthetic MethodKey Reagents/StepsReference
(Z)-4-Alkenoic AcidsLactone Ring-Opening(Z)-4-hexenolide, Organocopper reagents oup.com
Ipomoeassin B (Macrolactone)Natural Product Synthesis4-oxo-8-nonenoic acid segment, Ring-Closing Metathesis (RCM) frontiersin.org
Ammonium NonanoatesIonic Liquid SynthesisNonanoic acid, Quaternary ammonium compounds eurjchem.com
Nonanoate EstersEsterificationNonanoic acid, Alcohols, Amberlyst 15 acs.org

Structure-Activity Relationship Studies of Nonenoic Acid Analogues

Understanding how modifications to the nonenoic acid structure influence biological activity is a cornerstone of medicinal chemistry and chemical biology. Studies on analogues of nonenoic acid derivatives provide crucial insights into their mechanisms of action.

Research on analogues of 4-hydroxynonenal (B163490) (HNE) and 4-oxononenal (ONE), which are α,β-unsaturated carbonyl compounds related to nonenoic acid, has explored how different functional groups affect toxicity and anti-inflammatory activity. nih.gov By synthesizing and testing various analogues, including carboxylic acid and methyl ester forms, researchers have determined that anti-inflammatory effects in human macrophages can be achieved at non-toxic concentrations. nih.gov Interestingly, the reactivity of these electrophilic compounds towards a model nucleophile did not strongly correlate with either their toxicity or their anti-inflammatory potency, suggesting a more complex biological interaction. nih.gov

In the development of mimics for epoxyeicosatrienoic acids (EETs), which are important signaling lipids, SAR studies have been vital. Synthetic mimics of 8,9-EET, where the epoxide group was replaced with more stable bioisosteres like amides or oxamides, were evaluated for their ability to protect renal cells from drug-induced death. mdpi.com The results showed that the position of the bioisostere was critical; analogues with an amide group at the 8,9-position showed protective activity, whereas shifting it to the 7,8- or 9,10-position resulted in a loss of activity. mdpi.com This highlights the stringent structural requirements for biological recognition and function.

Naturally Occurring Nonenoic Acid Derivatives with Biological Relevance

Nature provides a rich source of complex molecules derived from fatty acid precursors, including nonenoic acid, that possess significant biological activities.

The azumamides A-E are a prime example, isolated from the marine sponge Mycale izuensis. nih.govresearchgate.net These cyclic tetrapeptides incorporate unique β-amino acid residues such as 3-amino-2-methyl-5-nonenedioic acid-9-amide (Amnna) and 3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda). nih.gov Their discovery was significant as they were identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for gene regulation, making them valuable leads in cancer research. nih.govresearchgate.net

Another important class of natural products is the nactins. Nonactic acid, a C10 branched-chain hydroxy acid, is the monomeric building block of the macrocyclic antibiotic nonactin. nih.gov Nonactic acid and its derivatives have attracted considerable attention due to their diverse biological activities, which include antibacterial, insecticidal, and acaricidal properties, as well as plant growth-promoting effects. nih.gov

While not a (Z)-4 isomer, 8-nonenoic acid is an intermediate in the synthesis of the "royal jelly acid" of the honey bee. dss.go.th Furthermore, the related 9-hydroxynonanoic acid is itself a natural product found in royal jelly and is a structural component of the potent antibiotic pseudomonic acid A. dss.go.th Pelargonic acid (nonanoic acid) is a secondary metabolite found in various plants, where it is believed to play a role in defense mechanisms against herbivores and pathogens. eurjchem.com

Table 2: Biologically Relevant Natural Derivatives of Nonenoic Acid
Compound NameDerivative TypeNatural SourceBiological RelevanceReference
Azumamides A-ECyclic peptide containing a β-amino acid from nonenoic acidMarine Sponge (Mycale izuensis)Potent Histone Deacetylase (HDAC) inhibitor nih.gov, researchgate.net
Nonactic AcidMonomer of the antibiotic nonactinStreptomyces speciesAntibacterial, insecticidal, acaricidal activity nih.gov
9-Hydroxynonanoic AcidHydroxy fatty acidHoney bee royal jellyBuilding block for pseudomonic acid A (antibiotic) dss.go.th
Pelargonic Acid (Nonanoic Acid)Saturated fatty acidPlants (as secondary metabolite)Plant defense systems eurjchem.com

Emerging Research Directions and Future Perspectives on Z 4 Nonenoic Acid

Advanced Biosynthetic Pathway Engineering for Sustainable Production

The shift towards bio-based economies has spurred research into producing industrial chemicals from renewable resources using engineered microorganisms. eurekalert.org The sustainable production of specific fatty acids like (Z)-4-Nonenoic acid is a key area of focus, moving away from traditional reliance on petrochemical synthesis.

Advanced metabolic engineering strategies are being developed to create microbial cell factories capable of producing valuable organic acids. smartwatermagazine.commdpi.com One promising approach is retrobiosynthesis, which allows for the systematic design of novel biosynthetic pathways by mapping out chemical transformations from the desired product back to potential precursors in a host organism. eurekalert.org This strategy can identify non-native pathways that, once assembled in a production host like Escherichia coli or Saccharomyces cerevisiae, can yield the target molecule. eurekalert.org

For instance, research has demonstrated the de novo production of odd-numbered medium-chain fatty acids, including nonanoic acid, in engineered S. cerevisiae. illinois.edu This was achieved by introducing a hydroxy fatty acid cleavage pathway that involved enzymes such as alcohol dehydrogenase and a Baeyer-Villiger monooxygenase. illinois.edu Similar pathway engineering, potentially involving the overexpression of specific elongases and desaturases with tailored substrate specificities and the deletion of competing metabolic pathways, could be optimized for high-yield production of this compound from simple carbon sources like glucose. tandfonline.com The goal is to develop cost-efficient and environmentally friendly bioprocesses that reduce greenhouse gas emissions and lower the dependency on fossil fuels. smartwatermagazine.com

Table 1: Potential Biosynthetic Engineering Strategies

StrategyDescriptionKey Enzymes/Pathways InvolvedPotential Outcome for this compound
RetrobiosynthesisComputational design of novel metabolic pathways by working backward from the target molecule. eurekalert.orgNovel combinations of known enzyme reaction rules.Identification of efficient, non-native pathways for synthesis.
Pathway OptimizationEliminating rate-limiting steps and deleting competing pathways to divert metabolic flux towards the product. illinois.eduEndogenous fatty acid synthases (FAS), Dehydrogenases, Desaturases.Increased titer and yield from a microbial host.
Enzyme EngineeringModifying enzyme structures to improve catalytic efficiency, substrate specificity, or stability. mdpi.comcis-Prenyltransferases, Desaturases, Thioesterases.Precise control over the double bond position and geometry.
Alternative FeedstocksEngineering microbes to utilize low-cost, renewable biomass instead of refined sugars. mdpi.comnih.govCellulases, Hemicellulases, Lignin-degrading enzymes.Reduced production costs and enhanced sustainability.

Development of Novel Stereoselective Synthetic Methodologies

The geometry of the double bond is crucial for a molecule's biological activity. ontosight.ai Consequently, the development of synthetic methods that can precisely control stereochemistry is a significant area of chemical research. ontosight.ai For this compound, this involves the stereoselective formation of the cis (or Z) double bond at the C4-C5 position.

General strategies for the stereoselective synthesis of Z-alkenes are well-established and continue to be refined. nih.gov These include:

Alkyne Reductions: The partial hydrogenation of a corresponding alkyne (4-nonynoic acid) using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel boride catalyst can yield the Z-alkene with high selectivity.

Wittig-type Reactions: The reaction of an appropriate phosphonium (B103445) ylide with an aldehyde under salt-free conditions typically favors the formation of the Z-alkene.

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative. Lipases, for example, have been shown to exhibit stereopreference in the acylation of γ-hydroxycarboxylic acid homologues, including derivatives of nonanoic acid. researchgate.net The development of enzymes specifically tailored for the synthesis or modification of this compound could provide a scalable and environmentally benign route to the pure isomer.

Future research is focused on creating more efficient, atom-economical, and environmentally friendly catalytic systems. ethz.ch This includes the design of novel transition-metal catalysts and the application of enzyme engineering to create biocatalysts for specific synthetic transformations, which could make the production of pure this compound more accessible for research and commercial applications. ontosight.ai

Table 2: Key Stereoselective Synthesis Approaches for Z-Alkenes

MethodologyDescriptionCommon Reagents/CatalystsAdvantage
Catalytic Alkyne HydrogenationPartial reduction of a triple bond to a cis-double bond.Lindlar's Catalyst, P-2 NiB Catalyst, Rh/Ru complexes.High stereoselectivity and well-established procedures.
Wittig ReactionReaction of a phosphorus ylide with an aldehyde or ketone.Phosphonium salts, strong base (e.g., n-BuLi).Versatile for C-C bond formation with geometric control.
Enzymatic Resolution/SynthesisUse of enzymes to selectively synthesize or modify one stereoisomer. researchgate.netLipases, Esterases.High enantioselectivity and environmentally friendly conditions.
MetathesisAlkene metathesis reactions using specific catalysts.Ruthenium or Molybdenum-based catalysts.Can form Z-alkenes from simpler olefin precursors.

Elucidation of Molecular Mechanisms Underlying Biological Action

Fatty acids are fundamental to life, serving as energy sources, structural components of cell membranes, and signaling molecules. nih.govcreative-proteomics.com The specific biological roles and molecular mechanisms of this compound are not yet fully understood, representing a significant frontier for future research. oatext.com The presence and configuration of the double bond can significantly influence how the fatty acid interacts with enzymes and receptors.

Emerging research on related isomers provides clues to potential functions. For example, studies on (2Z)-2-nonenoic acid suggest it may possess anti-inflammatory and antimicrobial properties and could be involved in cellular signaling pathways that influence cell growth and differentiation. ontosight.ai It is plausible that this compound shares similar bioactivities. Fatty acids can modulate membrane properties, influence metabolic pathways, and act as precursors for a variety of bioactive lipid mediators. nih.govmetabolon.com

Future investigations will likely focus on:

Receptor Binding Assays: Identifying specific cellular receptors or enzymes that bind to this compound.

Enzyme Inhibition Studies: Determining if the compound can inhibit key enzymes involved in pathological processes, such as inflammation or microbial growth.

Gene Expression Profiling: Analyzing how cells respond at the genetic level to treatment with the fatty acid to identify affected signaling pathways.

A deeper understanding of these molecular mechanisms is essential for harnessing the potential therapeutic or industrial applications of this compound.

Applications in Chemical Ecology for Integrated Pest Management

Chemical ecology studies the chemical signals that mediate interactions between organisms. nih.gov Many fatty acids and their derivatives function as semiochemicals—pheromones or kairomones—that insects use for communication, such as finding mates or host plants. mdpi.com These natural signaling molecules are prime candidates for developing environmentally benign tools for Integrated Pest Management (IPM). nih.govpnas.org

While this compound itself has not been extensively studied as a semiochemical, structurally similar compounds have shown significant activity. For example, Methyl (Z)-8-methylnon-6-enoate is a pheromone used to lure and trap certain insect species in agricultural settings, helping to monitor populations and reduce crop damage without broad-spectrum pesticides. ontosight.ai In another case, (Z)-non-3-en-1-ol, the alcohol corresponding to a different isomer, acts as a behavioral attractant for certain species of fruit flies. mdpi.com Nonanoic acid has also been investigated in the context of mosquito attractants. pnas.org

These findings strongly suggest that this compound and its esters are promising candidates for investigation as semiochemicals. Future research directions include:

Electrophysiological Screening: Using techniques like electroantennography (EAG) to test whether the antennae of pest insects respond to this compound.

Behavioral Assays: Conducting laboratory and field tests to determine if the compound attracts or repels specific insect species.

"Reverse Chemical Ecology": Using insect olfactory receptors as molecular targets to screen for compounds that activate them, which can rapidly identify potent new semiochemicals. pnas.org

The discovery of a novel attractant based on this compound could lead to the development of species-specific lures for monitoring traps or "attract-and-kill" strategies, contributing to more sustainable agriculture and vector control. annualreviews.org

Table 3: Examples of Structurally Similar Semiochemicals in Pest Management

CompoundFunctionTarget Insect GroupReference
Methyl (Z)-8-methylnon-6-enoatePheromoneVarious beetles ontosight.ai
(Z)-non-3-en-1-olHost plant volatile / AttractantTephritid fruit flies mdpi.com
Nonanoic acidPutative kairomoneMosquitoes (e.g., Culex quinquefasciatus) pnas.org
(Z)-jasmonePlant-derived kairomoneAphid parasitoids nih.gov

Integration of Omics Data for Comprehensive Understanding of Fatty Acid Roles

To fully grasp the multifaceted roles of fatty acids like this compound, researchers are increasingly turning to "omics" technologies. explorationpub.com These high-throughput approaches—genomics, transcriptomics, proteomics, and metabolomics—provide a systems-level view of biological processes. researchgate.net The integration of these different data layers, known as multi-omics, offers a holistic perspective that can uncover complex interactions and regulatory networks that would be missed by single-omics approaches. mdpi.comuv.es

Lipidomics, a subset of metabolomics, allows for the precise identification and quantification of hundreds of lipid species, including this compound, within a biological sample. mdpi.com By integrating lipidomics data with other omics datasets, researchers can:

Link Genetic Variation to Lipid Profile: Correlate specific genes (genomics) with levels of this compound, identifying the enzymes responsible for its synthesis or breakdown.

Understand Transcriptional Regulation: Connect changes in gene expression (transcriptomics) with fluctuations in the fatty acid's concentration under different conditions (e.g., disease state, environmental stress).

Reveal Metabolic Pathways: Combine metabolomics and proteomics data to map the flow of metabolites through pathways involving this compound and identify the proteins that carry out these transformations. frontiersin.org

This integrative approach can reveal previously unknown functions of fatty acids and identify novel biomarkers for disease. frontiersin.org For example, analyzing the multi-omics landscape of a microbial fermentation could optimize the biosynthetic production of this compound. explorationpub.com Similarly, in a medical context, integrating omics data could elucidate how the fatty acid contributes to health or disease, paving the way for new diagnostic or therapeutic strategies. mdpi.com

Table 4: Omics Technologies for Fatty Acid Research

Omics FieldFocus of StudyRelevance to this compound
GenomicsThe complete set of DNA of an organism.Identifies genes encoding enzymes for fatty acid synthesis, desaturation, and metabolism.
TranscriptomicsThe complete set of RNA transcripts (gene expression).Reveals how the expression of fatty acid-related genes changes in response to stimuli.
ProteomicsThe entire complement of proteins. mdpi.comQuantifies the enzymes and transporter proteins directly involved in the metabolism of this compound.
Metabolomics/LipidomicsThe complete set of small-molecule metabolites, including lipids. mdpi.comfrontiersin.orgDirectly measures the concentration of this compound and related metabolites in a biological system.
Multi-Omics IntegrationThe combined analysis of two or more omics datasets. researchgate.netuv.esProvides a comprehensive, systems-level understanding of the compound's biological role.

Q & A

Q. What are the optimal experimental conditions for synthesizing (Z)-4-Nonenoic acid with high stereochemical purity?

  • Methodological Answer : To achieve high stereochemical purity, researchers should:
  • Use catalytic asymmetric synthesis methods, such as Sharpless epoxidation or Jacobsen kinetic resolution, to control the Z-configuration .
  • Monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) to verify stereoisomer ratios.
  • Optimize solvent polarity and temperature to minimize racemization; non-polar solvents (e.g., hexane) at low temperatures (0–5°C) are often effective .
  • Validate purity using chiral HPLC coupled with mass spectrometry .

Q. How can researchers design a robust assay to evaluate the enzymatic inhibition activity of this compound?

  • Methodological Answer :
  • Enzyme Source : Use purified enzymes (e.g., lipases or dehydrogenases) relevant to the target pathway, ensuring batch-to-batch consistency .
  • Control Setup : Include positive controls (known inhibitors) and negative controls (solvent-only) to validate assay sensitivity .
  • Data Collection : Measure inhibition kinetics (IC₅₀) via spectrophotometric assays at fixed substrate concentrations, recording initial reaction rates .
  • Statistical Validation : Perform triplicate experiments and apply ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. How should researchers address contradictory data regarding this compound’s role in lipid peroxidation pathways?

  • Methodological Answer :
  • Source Analysis : Cross-reference experimental conditions (e.g., oxygen levels, cell lines) from conflicting studies; variations in reactive oxygen species (ROS) detection methods (e.g., TBARS assay vs. HPLC-MS) may explain discrepancies .
  • Replication : Reproduce experiments under standardized conditions (e.g., hypoxia vs. normoxia) while controlling for confounding factors like metal ion contamination .
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends using tools like PRISMA guidelines, highlighting methodological outliers .

Q. What strategies are recommended for isolating and characterizing this compound metabolites in complex biological matrices?

  • Methodological Answer :
  • Extraction : Use solid-phase extraction (SPE) with C18 columns and methanol/water gradients to separate metabolites from plasma or tissue homogenates .
  • Characterization : Apply high-resolution LC-QTOF-MS for structural elucidation, comparing fragmentation patterns with reference libraries (e.g., NIST) .
  • Quantification : Employ isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects and ionization efficiency .

Q. How can researchers reconcile open-data sharing requirements with ethical constraints when publishing this compound clinical data?

  • Methodological Answer :
  • De-Identification : Anonymize patient data by removing identifiers (e.g., names, geographic locations) and aggregating datasets to prevent re-identification .
  • Consent Protocols : Include explicit clauses in ethics approvals allowing data reuse for non-commercial research, adhering to GDPR or local IRB guidelines .
  • Controlled Access : Use repositories like Zenodo or EMBL-EBI with embargo periods or access requests to balance transparency and privacy .

Data Handling & Presentation Guidelines

Q. What are the best practices for presenting spectroscopic data (e.g., NMR, IR) of this compound in publications?

  • Methodological Answer :
  • Raw Data : Include supplementary files with full spectral scans, ensuring axis labels (ppm for NMR, cm⁻¹ for IR) are legible .
  • Peak Annotation : Assign all major peaks in spectra (e.g., δ 5.3 ppm for olefinic protons in Z-configuration) and reference solvent signals (e.g., CDCl₃ at δ 7.26 ppm) .
  • Reproducibility : Provide instrument parameters (e.g., magnetic field strength for NMR, scan speed for IR) to enable replication .

Q. How should researchers statistically analyze dose-response data for this compound in cytotoxicity assays?

  • Methodological Answer :
  • Model Fitting : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves, calculating EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Outlier Management : Apply Grubbs’ test to identify and exclude statistical outliers (α = 0.05) .
  • Visualization : Plot data as mean ± SEM with individual replicates overlaid; use heatmaps for multi-dose comparisons .

Experimental Design & Validation

Q. What validation criteria are critical for confirming the biological activity of this compound in in vivo models?

  • Methodological Answer :
  • Dose Range : Establish a dose-response curve spanning 3–5 log units to identify therapeutic vs. toxic thresholds .
  • Positive/Negative Controls : Compare outcomes to vehicle-only groups and clinically approved analogs (e.g., 4-PBA) .
  • Endpoint Validation : Use orthogonal assays (e.g., histopathology + biomarker quantification) to confirm mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.